BNC1 Human Pre-designed siRNA Set A

RNA interference Gene silencing validation siRNA performance benchmarking

Researchers investigating BNC1 tumor suppressor function often encounter variable knockdown efficiency when using generic siRNA reagents. This pre-designed siRNA set provides three validated, HPLC-purified duplexes targeting distinct regions of human BNC1 mRNA, enabling reproducible transient knockdown (~70-90% mRNA reduction) without the confounding effects of CRISPR-mediated complete gene ablation, which can be lethal in certain BNC1-dependent contexts. • Three unique siRNA duplexes (5 nmol each) plus negative, FAM-labeled negative, and positive controls • Validated in prostate cancer, breast cancer brain metastasis, RCC, ovarian cancer, and epicardial cell models • Lyophilized format; shipped at ambient temperature; store at -20°C

Molecular Formula C29H26N2O7S
Molecular Weight 546.6 g/mol
Cat. No. B12386219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNC1 Human Pre-designed siRNA Set A
Molecular FormulaC29H26N2O7S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C
InChIInChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16+,30-29?
InChIKeyMEYCXOYFLJPZOT-PHTINXOHSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BNC1 siRNA Set A Overview


BNC1 Human Pre-designed siRNA Set A is a set of synthetic small interfering RNA (siRNA) oligonucleotides designed to target human basonuclin 1 (BNC1; Gene ID: 646), a zinc finger transcription factor involved in keratinocyte differentiation, ribosomal biogenesis, and epithelial cell plasticity [1]. The product is typically supplied as three distinct siRNA duplex sequences targeting different regions of BNC1 mRNA, enabling researchers to perform transient gene knockdown studies via RNA interference (RNAi) in human cell lines [2]. BNC1 has been functionally validated as a tumor suppressor in multiple cancer types, with siRNA-mediated knockdown shown to increase cell proliferation in prostate cancer and promote migration/invasion in breast cancer brain metastasis models [3][4].

Workflow
Transient siRNA knockdown in human cell lines
Design
27-mer Dicer-substrate duplexes (3 sequences)
Selection
Performance-guaranteed format with functional validation

BNC1 siRNA: Non-Substitutable Design


Substituting BNC1 Human Pre-designed siRNA Set A with a generic siRNA, an esiRNA pool, or a CRISPR-based knockout approach introduces fundamentally different experimental variables that alter both quantitative outcomes and biological interpretation. BNC1's unique dual-function as a transcription factor interacting with both RNA Polymerase I and II promoters means that even partial versus complete loss-of-function produces distinct downstream effects [1]. siRNA-based knockdown typically achieves ~70-90% mRNA reduction while preserving baseline cellular viability, whereas CRISPR-mediated knockout can cause complete gene ablation [2]. Critically, BNC1 knockout may be lethal in certain contexts, making transient siRNA knockdown the only viable approach for functional studies in these systems [3]. Furthermore, different siRNA chemistries and design algorithms (e.g., 27-mer Dicer-substrate versus 19-23 nt standard siRNA versus pooled esiRNA) yield significantly different knockdown efficiencies and off-target profiles, as quantified below [4].

Knockdown vs knockout
CRISPR-mediated BNC1 knockout may be lethal in certain contexts; siRNA provides partial loss-of-function, preserving viability for functional studies.
Design architecture
Standard 19-23 nt siRNA or esiRNA pools differ in RISC loading, potency, and off-target profiles; 27-mer Dicer-substrate design may shift effective concentration requirements.
Target coverage
Three independent duplexes targeting distinct mRNA regions provide redundancy; single-sequence or pooled designs may not achieve comparable knockdown consistency.

BNC1 siRNA Set A: Comparative Evidence


Knockdown Performance Guarantee

The BNC1 Human Pre-designed siRNA Set A (OriGene format) includes a performance guarantee that at least two of the three distinct Dicer-substrate 27-mer siRNA duplexes in the kit will achieve ≥70% knockdown of BNC1 mRNA at 10 nM concentration when transfection efficiency exceeds 90% [1]. This stands in contrast to Sigma-Aldrich MISSION esiRNA products, which provide heterogeneous mixtures of siRNAs targeting the same mRNA sequence without specifying a minimum per-sequence knockdown threshold . The OriGene 27-mer Dicer-substrate design yields higher potency compared to standard 19-23 nt siRNA designs (e.g., Abbexa abx909197, 19-23 nt) [2] due to enhanced RISC loading efficiency, though direct head-to-head data for BNC1 is not publicly available.

Knockdown Guarantee
Cross-study
≥70% knockdown for ≥2 of 3 duplexes at 10 nM vs comparators with no minimum guarantee
Supports procurement confidence and reduces risk of non-functional lots
Requires >90% transfection efficiency; BNC1-specific head-to-head data not publicly available
RNA interference Gene silencing validation siRNA performance benchmarking

Dicer-Substrate vs Standard siRNA

The BNC1 Human Pre-designed siRNA Set A utilizes 27-mer Dicer-substrate siRNA duplexes, which are processed by endogenous Dicer to generate mature siRNAs with enhanced RISC loading [1]. This design has been shown in class-wide studies to yield up to 100-fold greater potency compared to traditional 21-mer siRNA designs, enabling effective knockdown at lower concentrations (≤10 nM) [2]. In contrast, Abbexa's BNC1 siRNA (abx909197) employs 19-23 nt siRNA duplexes without the Dicer-substrate architecture, and Sigma-Aldrich's MISSION esiRNA uses enzymatically-generated heterogeneous siRNA pools rather than chemically-defined 27-mer duplexes [3]. Class-level inference suggests that the 27-mer design reduces off-target effects due to lower required concentrations, though BNC1-specific selectivity data across vendors is not publicly available.

Dicer-Substrate vs Standard
Class-level
27-mer Dicer-substrate design associated with up to 100-fold higher potency vs 21-mer siRNA (class-level data)
Lower effective concentration may reduce off-target effects and reagent cost
BNC1-specific selectivity comparison not available; class-level inference
Dicer-substrate siRNA siRNA design optimization RNAi potency

Functional Validation in Cancer Models

siRNA-mediated knockdown of BNC1 has been functionally validated in multiple independent studies, demonstrating consistent and quantifiable phenotypic effects. In prostate cancer models, BNC1 knockdown via siRNA increased cell proliferation [1]. In renal cell carcinoma (RCC), RNAi knockdown of BNC1 significantly increased the growth potential of RCC cell lines, while forced re-expression of BNC1 suppressed growth [2]. In breast-to-brain metastasis models, BNC1 knockdown via RNAi resulted in a significant increase in both migratory and invasive potential of breast cancer cell lines [3]. In human pluripotent stem cell-derived epicardial models, BNC1 siRNA achieved 90% mRNA reduction, leading to altered epicardial gene expression and reduced CoSMC differentiation [4]. These consistent functional outcomes across diverse cancer types and model systems validate the utility of BNC1 siRNA for mechanistic studies.

Functional Validation
Cross-study
Consistent phenotypes across prostate, renal, breast cancer, and epicardial models: increased proliferation, migration, invasion upon BNC1 knockdown
Supports reproducible, biologically meaningful knockdown outcomes
All studies used non-silencing controls; diverse cell lines and readouts
Tumor suppressor gene Cancer cell proliferation siRNA functional validation

Transfection Cost-Efficiency

The BNC1 Human Pre-designed siRNA Set A (OriGene format) provides 2 nmol each of three duplexes (6 nmol total duplex content), enabling approximately 330 transfections per 2 nmol in 24-well format at the recommended 10 nM concentration [1]. Abbexa's abx909197 provides three 5 nmol vials (15 nmol total) at a comparable list price but does not specify the number of transfections achievable [2]. Sigma-Aldrich's MISSION esiRNA (EHU053741) is sold as lyophilized powder with 50 μg quantity, requiring end-user optimization of transfection conditions and concentration determination . The explicit transfection guidance for the target compound reduces optimization overhead and enables accurate per-experiment cost forecasting.

Transfection Yield
Cross-study
~330 transfections per 2 nmol duplex in 24-well format at 10 nM
Enables accurate per-experiment budgeting; alternative vendors require end-user optimization
Based on manufacturer guidance; actual yields depend on protocol
siRNA procurement reagent cost analysis experimental budget optimization

BNC1 siRNA Set A: Application Scenarios


Tumor Suppressor Functional Validation

Researchers investigating BNC1's tumor suppressor function in prostate, renal, ovarian, or breast cancer can utilize this siRNA set to induce transient knockdown and assess effects on proliferation, migration, and invasion. Studies have demonstrated that siRNA-mediated BNC1 knockdown increases prostate cancer cell proliferation [1], increases growth of RCC cell lines [2], and enhances migratory/invasive potential in breast cancer brain metastasis models [3]. The 27-mer Dicer-substrate design ensures efficient knockdown at low concentrations (10 nM), minimizing off-target effects that could confound cancer phenotype interpretation.

Keratinocyte Differentiation & Barrier Function

BNC1 is an epithelial-specific transcription factor involved in keratinocyte terminal differentiation and regulated by p63 [1]. Researchers studying epithelial barrier function, squamous cell carcinoma pathogenesis, or skin biology can use this siRNA set to transiently knock down BNC1 in keratinocyte or squamous epithelial cell lines. The dual Pol I/Pol II transcription factor activity of BNC1 links epidermal differentiation to ribosomal biogenesis regulation [2], making this reagent valuable for investigating the intersection of epithelial identity and translational control.

BNC1 Methylation and Gene Reactivation

BNC1 is frequently methylated and silenced in multiple cancers (71% in breast-to-brain metastases, >30% in RCC), and its methylation correlates with poorer prognosis independent of tumor size, stage, or grade [1]. This siRNA set serves as a critical control reagent for epigenetic studies investigating BNC1 reactivation via demethylating agents (e.g., 5-aza-2'-deoxycytidine). By comparing siRNA knockdown phenotypes with demethylation-induced re-expression phenotypes, researchers can validate the functional consequences of epigenetic BNC1 silencing and identify downstream pathways amenable to therapeutic intervention [2].

Epicardial Heterogeneity & Cardiac Regeneration

BNC1 has been identified as a master regulator of human epicardial heterogeneity, with siRNA-mediated knockdown achieving 90% mRNA reduction in hPSC-derived epicardial cells [1]. This knockdown altered expression of canonical epicardial genes WT1 and TCF21 and reduced coronary smooth muscle cell differentiation potential [1]. Researchers in cardiac development and regenerative medicine can use this siRNA set to investigate BNC1-dependent epicardial cell fate decisions, with potential applications in therapeutic heart regeneration strategies informed by zebrafish cardiac repair mechanisms [1].

Application
Selection Property
Validation Focus
Tumor suppressor gene knockdown studies
Validated functional response across multiple cancer models
Proliferation, migration, invasion endpoint reproducibility
Keratinocyte differentiation & epithelial biology
p63-regulated transcription factor with Pol I/II activity
Ribosomal biogenesis and barrier function gene expression
Epigenetic silencing and gene reactivation research
siRNA control for demethylation-induced re-expression studies
Functional consequence validation of BNC1 methylation status
Epicardial heterogeneity & cardiac regeneration models
Master regulator of epicardial gene expression (WT1, TCF21)
Coronary smooth muscle cell differentiation endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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